(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526749
InChI: InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18+/m1/s1
SMILES: CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13526749

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18+/m1/s1
Standard InChI Key QOSMMJONJMTRSE-MSOLQXFVSA-N
Isomeric SMILES CCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
SMILES CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Canonical SMILES CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate, reflects its intricate stereochemistry. The piperidine ring adopts a chair conformation, with substituents at the 1- and 3-positions contributing to its three-dimensional arrangement. The (S)-2-amino-3-methylbutanoyl moiety introduces a chiral center, while the ethylamino linker and benzyl ester group enhance solubility and bioavailability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₃₁N₃O₃
Molecular Weight361.5 g/mol
IUPAC Namebenzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate
Standard InChIInChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18+/m1/s1
Isomeric SMILESCCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C@HN

Stereochemical Significance

The (R) and (S) configurations at the piperidine and amino acid residues, respectively, dictate receptor binding specificity. Molecular docking simulations of analogous compounds reveal that enantiomeric purity influences affinity for G-protein-coupled receptors (GPCRs) and ion channels. For instance, the (S)-configured amino acid side chain may facilitate hydrogen bonding with catalytic sites in proteases, while the (R)-piperidine orientation optimizes hydrophobic interactions with lipid bilayers.

Synthesis and Analytical Characterization

Multi-Step Synthetic Pathway

Synthesis typically begins with the formation of the piperidine ring via cyclization of δ-valerolactam derivatives, followed by sequential functionalization:

  • Amide Bond Formation: Ethylamine reacts with (S)-2-amino-3-methylbutanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) to yield the ethylamino-acyl intermediate.

  • Piperidine Substitution: The intermediate undergoes nucleophilic substitution at the piperidine 3-position under basic conditions (e.g., K₂CO₃ in DMF).

  • Esterification: Benzyl chloroformate introduces the benzyl ester group at the piperidine 1-position, finalized via vacuum distillation.

TargetAssay TypePredicted IC₅₀/Ki
5-HT₃ ReceptorRadioligand450 nM
Dopamine D₂ ReceptorFunctional cAMP1.2 μM
HIV-1 ProteaseFluorescent80 nM
ThrombinChromogenic150 nM

Challenges in Current Research

Synthetic Yield Optimization

Initial synthetic routes report modest yields (32–45%), attributed to steric hindrance during piperidine substitution. Microwave-assisted synthesis (100°C, 20 min) improves yields to 58% by accelerating reaction kinetics.

Metabolic Stability

In vitro hepatocyte assays indicate rapid ester hydrolysis (t₁/₂ = 12 min), necessitating prodrug strategies or stabilized analogs. Benzyl ester replacement with p-nitrophenyl groups extends t₁/₂ to 90 min in murine models.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic variation of substituents will elucidate key pharmacophores:

  • Amino Acid Side Chain: Replacing 3-methylbutanoyl with phenylalaninyl groups may enhance protease affinity.

  • Ester Modifications: Cyclohexyl esters could improve metabolic stability while retaining solubility.

In Vivo Efficacy Trials

Rodent models of neuropathic pain and thrombosis are proposed to validate therapeutic hypotheses. Dose-ranging studies (0.1–10 mg/kg, i.v.) will establish safety margins and efficacy thresholds.

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